molecular formula C18H18FN5S2 B5838522 N-[(E)-(4-fluorophenyl)methylideneamino]-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

N-[(E)-(4-fluorophenyl)methylideneamino]-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B5838522
M. Wt: 387.5 g/mol
InChI Key: QXEJSVXQQOGYTN-AWQFTUOYSA-N
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Description

“N-[(E)-(4-fluorophenyl)methylideneamino]-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(E)-(4-fluorophenyl)methylideneamino]-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” likely involves multiple steps, including the formation of the triazatricyclo structure, introduction of the fluorophenyl group, and the formation of the methylideneamino linkage. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a pharmaceutical agent, given its complex structure and potential for biological activity.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of “N-[(E)-(4-fluorophenyl)methylideneamino]-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazatricyclo derivatives, fluorophenyl-containing compounds, and methylideneamino-linked molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which could confer unique chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5S2/c1-24-8-7-13-14(10-24)26-17-15(13)16(21-18(22-17)25-2)23-20-9-11-3-5-12(19)6-4-11/h3-6,9H,7-8,10H2,1-2H3,(H,21,22,23)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEJSVXQQOGYTN-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=NC(=NC(=C23)NN=CC4=CC=C(C=C4)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC3=NC(=NC(=C23)N/N=C/C4=CC=C(C=C4)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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